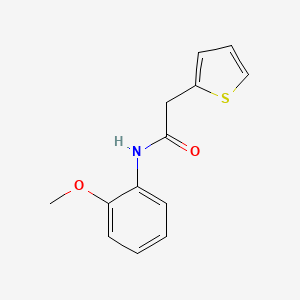
N-(2-methoxyphenyl)-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-(2-thienyl)acetamide, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. TMA-2 is a potent hallucinogen that is known to induce profound changes in perception, mood, and thought. It has gained popularity in recent years as a research chemical and is being studied for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-(2-methoxyphenyl)-2-(2-thienyl)acetamide is not fully understood. It is believed to work by binding to and activating serotonin receptors in the brain, particularly the 5-HT2A receptor. This leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(2-thienyl)acetamide has been shown to induce a wide range of biochemical and physiological effects. These include changes in heart rate, blood pressure, body temperature, and respiration rate. It also alters the levels of various neurotransmitters in the brain, leading to changes in mood, perception, and thought. N-(2-methoxyphenyl)-2-(2-thienyl)acetamide has been reported to induce profound alterations in consciousness, including mystical and spiritual experiences.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-2-(2-thienyl)acetamide has several advantages as a research chemical. It is relatively easy to synthesize and can be obtained in pure form. It is also highly potent and produces robust effects at low doses. However, N-(2-methoxyphenyl)-2-(2-thienyl)acetamide also has several limitations. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. It is also a potentially dangerous substance, and its use requires specialized training and equipment.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methoxyphenyl)-2-(2-thienyl)acetamide. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders. Another area of interest is its potential use as a tool for studying the neurobiological mechanisms underlying consciousness and perception. Further research is needed to fully understand the effects of N-(2-methoxyphenyl)-2-(2-thienyl)acetamide and its potential applications in the field of medicine and neuroscience.
Conclusion:
N-(2-methoxyphenyl)-2-(2-thienyl)acetamide is a potent psychedelic drug that has gained popularity in recent years as a research chemical. It has potential therapeutic applications in the treatment of various psychiatric disorders and is being investigated as a tool for studying the neurobiological mechanisms underlying consciousness and perception. While N-(2-methoxyphenyl)-2-(2-thienyl)acetamide has several advantages as a research chemical, it also has several limitations and requires specialized training and equipment for its safe use. Further research is needed to fully understand the effects of N-(2-methoxyphenyl)-2-(2-thienyl)acetamide and its potential applications in the field of medicine and neuroscience.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-2-(2-thienyl)acetamide involves the condensation of 2-thiophenecarboxaldehyde with 2-methoxyphenylacetone in the presence of a reducing agent such as sodium borohydride. The resulting product is then acetylated with acetic anhydride to yield N-(2-methoxyphenyl)-2-(2-thienyl)acetamide. The synthesis of N-(2-methoxyphenyl)-2-(2-thienyl)acetamide is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-2-(2-thienyl)acetamide is being studied for its potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It is also being investigated for its potential analgesic properties and as a tool for studying the neurobiological mechanisms underlying consciousness and perception.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-16-12-7-3-2-6-11(12)14-13(15)9-10-5-4-8-17-10/h2-8H,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJSOOINJUNXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(2-thienyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(butyrylamino)phenyl]-3-ethoxybenzamide](/img/structure/B5797778.png)

![1-(4-chloro-2-fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5797795.png)
![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5797799.png)

![N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5797802.png)


![4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5797813.png)
![methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate](/img/structure/B5797821.png)
![N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5797827.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5797832.png)

![2-[(2-chlorobenzyl)thio]-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5797838.png)